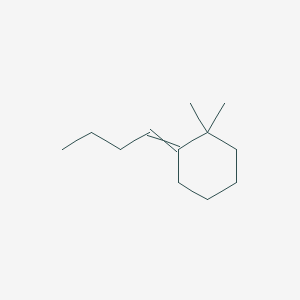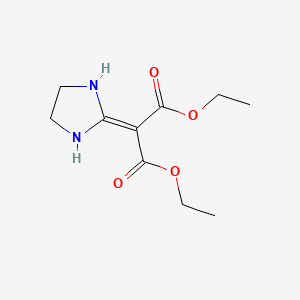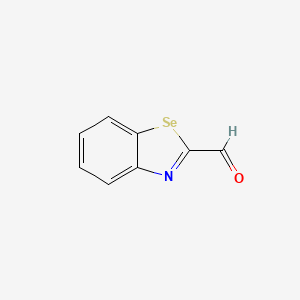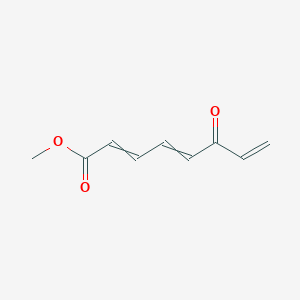![molecular formula C4H10Cl4SiW B14290543 Tetrachloro[(trimethylsilyl)methylidene]tungsten CAS No. 114515-85-4](/img/structure/B14290543.png)
Tetrachloro[(trimethylsilyl)methylidene]tungsten
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloro[(trimethylsilyl)methylidene]tungsten is an organometallic compound that features a tungsten center bonded to a tetrachloro ligand and a trimethylsilyl-substituted methylidene group
准备方法
Synthetic Routes and Reaction Conditions
Tetrachloro[(trimethylsilyl)methylidene]tungsten can be synthesized through the reaction of tungsten hexachloride with trimethylsilylmethyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of tungsten hexachloride in anhydrous solvent such as tetrahydrofuran (THF).
- Addition of trimethylsilylmethyl lithium to the solution.
- Stirring the reaction mixture at low temperatures to facilitate the formation of the desired product.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This may include the use of larger reaction vessels, automated systems for reagent addition, and enhanced purification techniques to ensure product consistency and quality.
化学反应分析
Types of Reactions
Tetrachloro[(trimethylsilyl)methylidene]tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tungsten complexes.
Substitution: Ligand substitution reactions can occur, where the tetrachloro or trimethylsilyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines, amines, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) oxo complexes, while reduction can produce tungsten(II) or tungsten(0) species. Substitution reactions can result in a variety of tungsten complexes with different ligands.
科学研究应用
Tetrachloro[(trimethylsilyl)methylidene]tungsten has several scientific research applications, including:
Chemistry: It is used as a catalyst in olefin metathesis reactions, which are important for the synthesis of various organic compounds.
Biology: The compound’s reactivity and ability to form stable complexes make it useful in studying biological systems and enzyme mimetics.
Medicine: Research into its potential as a therapeutic agent or in drug delivery systems is ongoing.
Industry: Its catalytic properties are exploited in industrial processes, such as polymerization and fine chemical synthesis.
作用机制
The mechanism by which tetrachloro[(trimethylsilyl)methylidene]tungsten exerts its effects involves the coordination of the tungsten center with various substrates. The molecular targets and pathways include:
Coordination Chemistry: The tungsten center can coordinate with multiple ligands, facilitating catalytic cycles in reactions like olefin metathesis.
Electron Transfer: The compound can participate in electron transfer processes, influencing redox reactions and catalytic activity.
相似化合物的比较
Tetrachloro[(trimethylsilyl)methylidene]tungsten can be compared with other similar compounds, such as:
Tetrachloro[(methylidene)]tungsten: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
Tetrachloro[(trimethylsilyl)methylidene]molybdenum: Similar structure but with molybdenum instead of tungsten, leading to variations in catalytic properties and applications.
Uniqueness
The presence of the trimethylsilyl group in this compound imparts unique steric and electronic properties, enhancing its stability and reactivity compared to other tungsten or molybdenum complexes.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
114515-85-4 |
|---|---|
分子式 |
C4H10Cl4SiW |
分子量 |
411.9 g/mol |
IUPAC 名称 |
tetrachloro(trimethylsilylmethylidene)tungsten |
InChI |
InChI=1S/C4H10Si.4ClH.W/c1-5(2,3)4;;;;;/h1H,2-4H3;4*1H;/q;;;;;+4/p-4 |
InChI 键 |
WYSWRCVDKXRLDH-UHFFFAOYSA-J |
规范 SMILES |
C[Si](C)(C)C=[W](Cl)(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)




